
1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.36 . This compound is known for its unique structure, which includes a tert-butyl group, an aminophenyl group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of 1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl chloroformate with 2-(2-aminophenyl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency.
化学反应分析
1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the reaction conditions and the specific oxidizing agent used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carbamate groups.
科学研究应用
1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical research.
Medicine: It has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable intermediate in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
相似化合物的比较
1,1-Dimethylethyl(2-(2-aminophenyl)carbonyl aminoethyl)methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: This compound has a similar structure but lacks the aminophenyl group.
N1-Boc-N1,N2-dimethyl-1,2-ethanediamine: This compound also contains a tert-butyl group and a carbamate group but has a different overall structure.
The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity.
属性
分子式 |
C15H23N3O3 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[(2-aminobenzoyl)amino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18(4)10-9-17-13(19)11-7-5-6-8-12(11)16/h5-8H,9-10,16H2,1-4H3,(H,17,19) |
InChI 键 |
QWGRXFQFADNBBA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CCNC(=O)C1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
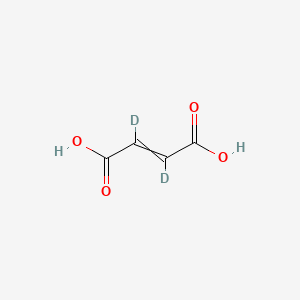


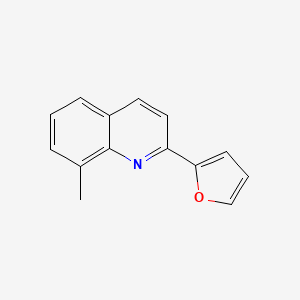
![1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene](/img/structure/B14116951.png)
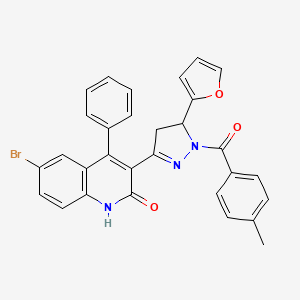

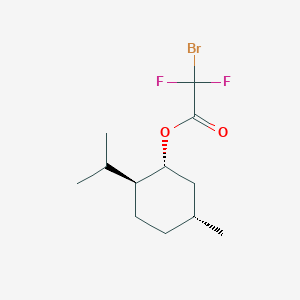
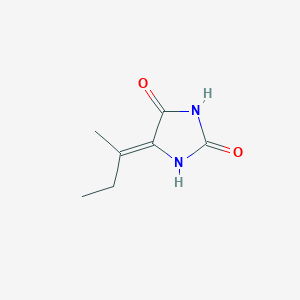
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
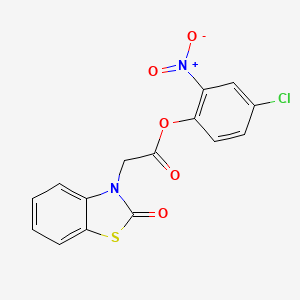
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14116992.png)
![8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14116997.png)
